molecular formula C8H9ClN4 B7982354 6-(1H-Pyrazol-1-yl)pyridin-3-amine hydrochloride

6-(1H-Pyrazol-1-yl)pyridin-3-amine hydrochloride

Cat. No.: B7982354
M. Wt: 196.64 g/mol
InChI Key: GCASIFGDAPFHNX-UHFFFAOYSA-N
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Description

6-(1H-Pyrazol-1-yl)pyridin-3-amine hydrochloride (CAS: 1431969-98-0) is a heterocyclic organic compound with a pyridine core substituted by a pyrazole ring at the 6-position and an amine group at the 3-position. Its molecular formula is C₈H₉ClN₄, and it has a molecular weight of 196.64 g/mol . The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical synthesis applications.

Properties

IUPAC Name

6-pyrazol-1-ylpyridin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.ClH/c9-7-2-3-8(10-6-7)12-5-1-4-11-12;/h1-6H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCASIFGDAPFHNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NC=C(C=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-Pyrazol-1-yl)pyridin-3-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with 1H-pyrazole in the presence of a suitable catalyst. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(1H-Pyrazol-1-yl)pyridin-3-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-(1H-Pyrazol-1-yl)pyridin-3-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(1H-Pyrazol-1-yl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle : The pyridine core in the target compound offers distinct electronic properties compared to pyridazine (two adjacent N atoms) or fused imidazopyridine systems .
  • Substituent Effects : The pyrazole group in the target compound provides a planar aromatic system for π-π interactions, while the trifluoromethyl group in the benzoic acid derivative (CAS: 220462-27-1) increases metabolic stability .
  • Solubility : The hydrochloride salt in the target compound improves aqueous solubility compared to neutral analogs like N-phenylpyridazine derivatives .

Physical and Chemical Properties

  • Solubility : The hydrochloride salt enhances water solubility, whereas trifluoromethyl-substituted compounds () exhibit higher lipid solubility .
  • Stability: The pyridine-pyrazole system in the target compound is stable under ambient conditions, whereas cyano-substituted pyridines () may hydrolyze under acidic/basic conditions .

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